molecular formula C14H13Br B14037405 4'-Bromo-2,3'-dimethyl-1,1'-biphenyl

4'-Bromo-2,3'-dimethyl-1,1'-biphenyl

Cat. No.: B14037405
M. Wt: 261.16 g/mol
InChI Key: RWQCCMHMZKLCDP-UHFFFAOYSA-N
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Description

4’-Bromo-2,3’-dimethyl-1,1’-biphenyl is an organic compound with the molecular formula C14H13Br It is a derivative of biphenyl, where the biphenyl core is substituted with a bromine atom at the 4’ position and two methyl groups at the 2 and 3’ positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4’-Bromo-2,3’-dimethyl-1,1’-biphenyl typically involves the bromination of 2,3’-dimethyl-1,1’-biphenyl. This can be achieved through electrophilic aromatic substitution reactions using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum chloride (AlCl3). The reaction is carried out under controlled conditions to ensure selective bromination at the 4’ position.

Industrial Production Methods: Industrial production of 4’-Bromo-2,3’-dimethyl-1,1’-biphenyl may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions: 4’-Bromo-2,3’-dimethyl-1,1’-biphenyl undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic aromatic substitution reactions.

    Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction Reactions: The bromine atom can be reduced to form the parent biphenyl compound.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) are used.

Major Products Formed:

    Substitution Reactions: Products include various substituted biphenyl derivatives.

    Oxidation Reactions: Products include carboxylic acids or aldehydes.

    Reduction Reactions: The major product is the parent biphenyl compound.

Scientific Research Applications

4’-Bromo-2,3’-dimethyl-1,1’-biphenyl has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.

    Biology: It serves as a probe in biochemical assays to study enzyme-substrate interactions and protein-ligand binding.

    Medicine: The compound is investigated for its potential pharmacological properties and as a precursor in the synthesis of pharmaceutical intermediates.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4’-Bromo-2,3’-dimethyl-1,1’-biphenyl involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and methyl groups influence the compound’s binding affinity and specificity towards these targets. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, and alteration of cellular processes.

Comparison with Similar Compounds

  • 4-Bromo-1,1’-biphenyl
  • 2,3’-Dimethyl-1,1’-biphenyl
  • 4-Bromo-2,2’-dimethyl-1,1’-biphenyl

Comparison: 4’-Bromo-2,3’-dimethyl-1,1’-biphenyl is unique due to the specific positioning of the bromine atom and methyl groups, which confer distinct chemical and physical properties. Compared to 4-Bromo-1,1’-biphenyl, the presence of methyl groups in 4’-Bromo-2,3’-dimethyl-1,1’-biphenyl enhances its hydrophobicity and may affect its reactivity. Similarly, the bromine atom in 4’-Bromo-2,3’-dimethyl-1,1’-biphenyl provides a site for further functionalization, distinguishing it from 2,3’-dimethyl-1,1’-biphenyl.

Properties

Molecular Formula

C14H13Br

Molecular Weight

261.16 g/mol

IUPAC Name

1-bromo-2-methyl-4-(2-methylphenyl)benzene

InChI

InChI=1S/C14H13Br/c1-10-5-3-4-6-13(10)12-7-8-14(15)11(2)9-12/h3-9H,1-2H3

InChI Key

RWQCCMHMZKLCDP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=CC(=C(C=C2)Br)C

Origin of Product

United States

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